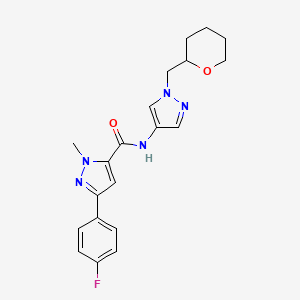

3-(4-氟苯基)-1-甲基-N-(1-((四氢-2H-吡喃-2-基)甲基)-1H-吡唑-4-基)-1H-吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or issues with the synthesis .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure .Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes. This could include reactions used in its synthesis, as well as any other reactions it is known to participate in .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .科学研究应用

化学合成与发展

探索了使用改进的 Migita 反应条件进行钯催化的碳-硫键形成,并将其应用于前抗哮喘候选药物的合成。该反应被发展为硫芳基卤化物交叉偶联的一般方法。展示了其用于合成关键中间体(包括四氢-4-[3-(4-氟苯基)硫代]苯基-2H-吡喃-4-甲酰胺)的一个具体示例,以大规模提供相关化合物的 II 期临床供应 (T. Norris & K. Leeman, 2008)。

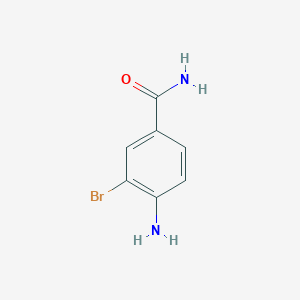

合成与表征

报道了与所讨论化合物类似的化合物 3,5-AB-CHMFUPPYCA 的合成和表征。该化合物是从一家位于英国的互联网供应商处获得的,并错误地宣传为 AZ-037。其结构分析包括色谱、光谱和质谱平台,以及晶体结构分析 (Gavin McLaughlin et al., 2016)。

药物化学

3-氨基-4-氟吡唑的合成(包括与所讨论化合物在结构上相似的化合物)作为药物化学中的构建模块引起了极大的兴趣。这些化合物的合成策略涉及单氟化和与不同肼的缩合 (Riccardo Surmont et al., 2011)。

细胞毒性研究

一项研究专注于合成和评估新的 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物的细胞毒性。这包括与所讨论化合物在结构上相似的化合物,针对它们对抗艾氏腹水癌 (EAC) 细胞的潜在用途 (Ashraf S. Hassan et al., 2014)。

作用机制

Target of Action

Similar compounds have been found to inhibit tyrosinase , a multifunctional glycosylated and copper-containing oxidase that plays a pivotal role in melanogenesis .

Biochemical Pathways

The compound may affect the melanogenesis pathway by inhibiting the function of tyrosinase . Tyrosinase catalyzes two key steps of melanogenesis: the hydroxylation of tyrosine to dihydroxyphenylalanine (DOPA), and the oxidation of DOPA to dopaquinone .

安全和危害

未来方向

属性

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN5O2/c1-25-19(10-18(24-25)14-5-7-15(21)8-6-14)20(27)23-16-11-22-26(12-16)13-17-4-2-3-9-28-17/h5-8,10-12,17H,2-4,9,13H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAVZQUMBLDEDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CN(N=C3)CC4CCCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylaldehyde](/img/structure/B2977452.png)

![1-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2977454.png)